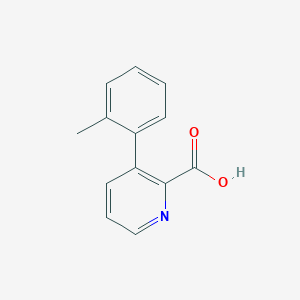
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Related compounds such as chloroacetamides are known to inhibit the synthesis of certain long-chain fatty acids , which are crucial for plant growth.
Mode of Action
It’s known that chloroacetamides, a related class of compounds, act by inhibiting the synthesis of certain long-chain fatty acids . This inhibition disrupts the lipid bilayer of cell membranes, leading to reduced plant growth.
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that the compound may interfere with the fatty acid synthesis pathway, leading to disruption of cell membrane integrity and reduced plant growth .
Pharmacokinetics
Related compounds are known to have high aqueous solubility and are semi-volatile
Result of Action
Based on the known effects of related compounds, it can be inferred that the compound may lead to disruption of cell membrane integrity and reduced plant growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide. For instance, related compounds are known to be semi-volatile and have high potential to leach to groundwater . This suggests that environmental conditions such as temperature, humidity, and soil composition could influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide plays a vital role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit the activity of acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition disrupts the production of essential amino acids, leading to various biochemical effects. The compound’s interaction with AHAS is characterized by binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cell types by activating caspase pathways. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects highlight the compound’s potential as a tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetohydroxyacid synthase, inhibiting its enzymatic activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues. The inhibition of acetohydroxyacid synthase leads to a decrease in the synthesis of branched-chain amino acids, disrupting cellular metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetohydroxyacid synthase without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for specific applications to minimize adverse effects while maximizing its biochemical efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid biosynthesis. The compound’s inhibition of acetohydroxyacid synthase disrupts the production of branched-chain amino acids, affecting overall metabolic flux. This disruption can lead to changes in metabolite levels, influencing cellular energy balance and growth. The compound’s interaction with other enzymes and cofactors in these pathways further modulates its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with its target enzymes and proteins effectively, modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: Malononitrile is reacted with a composite solvent to obtain dimethyl propylene diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-chloro-4,6-dimethoxypyrimidine, which is then further reacted to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methanesulfinate and sodium pyridine-2-sulfinate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-dimethoxypyrimidine
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 4,6-dimethoxy-2-chloropyrimidine
Uniqueness
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-14-6-3-7(15-2)12-8(11-6)10-5(13)4-9/h3H,4H2,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYLYMACWBTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)




![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)
